

# (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: A Comprehensive Technical Guide

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## Compound of Interest

**Compound Name:** (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

**Cat. No.:** B140412

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## Introduction

**(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol** is a chiral alcohol that serves as a critical building block in the synthesis of various pharmaceuticals. Its unique structure, featuring a phenyl ring substituted with two trifluoromethyl groups, imparts specific properties that are highly valued in medicinal chemistry. This technical guide provides an in-depth overview of the structure, molecular weight, synthesis, and applications of this important chiral intermediate, with a particular focus on its role in the development of neurokinin-1 (NK-1) receptor antagonists.

## Chemical Structure and Properties

**(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol** is a white solid at room temperature. The trifluoromethyl groups significantly influence its electronic properties and lipophilicity.

Structure:

Chemical Structure of **(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol**

A summary of the key quantitative data for this compound is presented in the table below.

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>8</sub> F <sub>6</sub> O
Molecular Weight	258.16 g/mol <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	225920-05-8
Appearance	White to off-white solid
Melting Point	53.0 to 57.0 °C
Boiling Point	223.5 °C at 760 mmHg
Density	1.457 g/cm <sup>3</sup>

## Synthesis of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

The enantiomerically pure (S)-alcohol is primarily synthesized through the asymmetric reduction of the prochiral ketone, 3',5'-bis(trifluoromethyl)acetophenone. Both chemical and biocatalytic methods have been successfully employed.

## Biocatalytic Synthesis using *Candida tropicalis*

A highly efficient and stereoselective method for the synthesis of **(S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol** is the whole-cell biocatalytic reduction of 3',5'-bis(trifluoromethyl)acetophenone using the yeast *Candida tropicalis*. This method offers high enantiomeric excess (ee) and operates under mild reaction conditions.

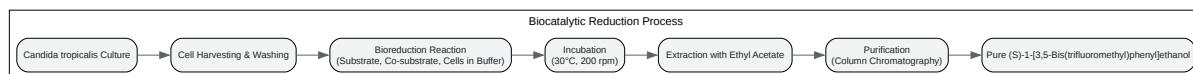
### Experimental Protocol:

A detailed experimental protocol for the biocatalytic reduction is as follows:

- Cultivation of *Candida tropicalis*: *Candida tropicalis* is cultured in a suitable medium (e.g., YPD broth) at 30°C with shaking until the late logarithmic growth phase. The cells are then harvested by centrifugation and washed with a phosphate buffer (e.g., 0.2 M, pH 8.0).

- **Bioreduction Reaction:** In a reaction vessel, the harvested *Candida tropicalis* cells (e.g., 300 g/L wet weight) are suspended in a phosphate buffer (0.2 M, pH 8.0).[4] A co-substrate for cofactor regeneration, such as maltose (e.g., 50 g/L), is added.[4] The substrate, 3',5'-bis(trifluoromethyl)acetophenone, is then added to a final concentration of 50 mM.[4]
- **Reaction Conditions:** The reaction mixture is incubated at 30°C with shaking (e.g., 200 rpm) for a specified period (e.g., 30-36 hours) to allow for the complete conversion of the ketone to the alcohol.[4]
- **Extraction and Purification:** After the reaction, the mixture is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the pure **(S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol**.

Workflow of Biocatalytic Synthesis:



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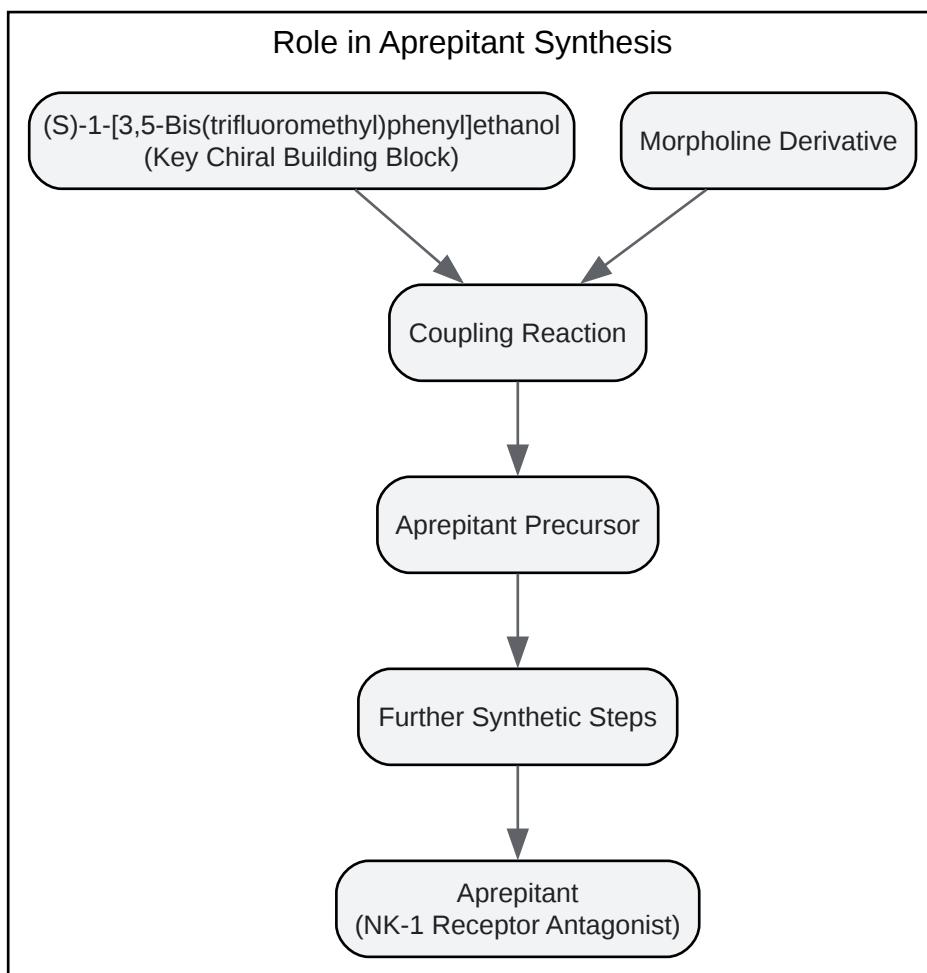
Workflow for the biocatalytic synthesis of **(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol**.

## Application in Drug Development: Synthesis of Aprepitant

**(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol** is a key chiral intermediate in the synthesis of Aprepitant, a potent and selective NK-1 receptor antagonist. Aprepitant is used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and post-operative nausea and vomiting (PONV).[5]

The synthesis of Aprepitant involves the coupling of the (S)-alcohol with a morpholine derivative. The chirality of the alcohol is crucial for the stereochemistry and ultimately the biological activity of the final drug molecule.

Logical Relationship in Aprepitant Synthesis:



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Role of **(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol** in the synthesis of Aprepitant.

## Conclusion

**(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol** is a valuable chiral building block with significant applications in the pharmaceutical industry. Its efficient synthesis, particularly through biocatalytic methods, provides a green and sustainable route to this important

intermediate. Its critical role in the synthesis of the antiemetic drug Aprepitant highlights the importance of this molecule in modern drug development. This guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, which will be of value to researchers and scientists working in the field of medicinal chemistry and drug discovery.

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## References

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